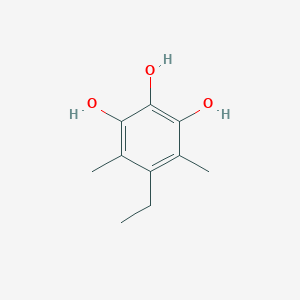

1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

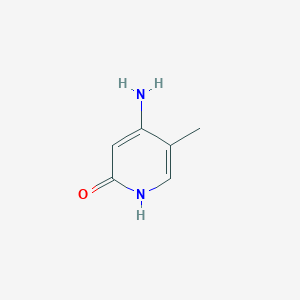

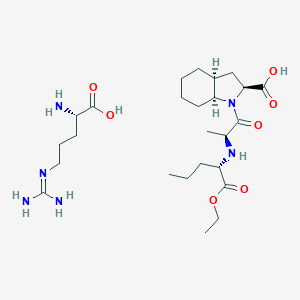

1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene (1,2,3-THDMEB) is a compound with a wide range of applications in scientific research. It is a derivative of benzene, and is also known as 1,2,3-trihydroxy-4,6-dimethoxybenzene. This compound has been studied extensively for its potential use in drug synthesis, medicinal chemistry, and other laboratory experiments.

Scientific Research Applications

Biomass-Derived Platform Chemicals

Research into biomass-derived platform chemicals, such as 5-Hydroxymethylfurfural (5-HMF), has been extensive due to their potential applications in producing value-added chemicals, materials, and biofuels. Compounds like 5-HMF, derived from carbohydrates, show the promise of renewable resources in organic synthesis and the production of industrially important chemicals (Fan et al., 2019).

Advanced Oxidation Processes

The degradation of organic pollutants using advanced oxidation processes (AOPs) has been a significant area of research. Studies on the by-products of these processes, their biotoxicity, and the proposed degradation pathways contribute to our understanding of environmental remediation technologies. For example, the study on acetaminophen's degradation by AOPs offers insights into the biotoxicity of the resulting by-products and the effectiveness of these methods in pollutant degradation (Qutob et al., 2022).

Green Chemistry and Sustainable Synthesis

The development of sustainable and green chemistry methodologies for synthesizing compounds is crucial. Research focusing on the synthesis of heterocyclic compounds, such as triazoles, demonstrates the importance of finding efficient, green methods that consider energy savings and sustainability. These studies are vital for advancing the synthesis of new drugs and materials with minimal environmental impact (Ferreira et al., 2013).

Antioxidant Activity Analysis

The analysis of antioxidants and their activity is another area of research related to understanding how different compounds can act as antioxidants. This includes developing and comparing various assays to determine the antioxidant capacity of complex samples, which is critical in fields ranging from food engineering to pharmacy (Munteanu & Apetrei, 2021).

properties

IUPAC Name |

5-ethyl-4,6-dimethylbenzene-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-4-7-5(2)8(11)10(13)9(12)6(7)3/h11-13H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJSXIVJAKNLMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=C1C)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175848 |

Source

|

| Record name | Barnol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-4,6-dimethylbenzene-1,2,3-triol | |

CAS RN |

2151-18-0 |

Source

|

| Record name | Barnol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002151180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barnol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.